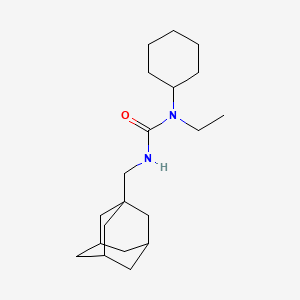
N'-(1-adamantylmethyl)-N-cyclohexyl-N-ethylurea
Overview
Description
Adamantane derivatives, such as N-(1-adamantylmethyl)-N-methylamine hydrochloride and (1Z)-N’-[(Z)-1-adamantylmethyl]-2-chloroethanimidamide hydrochloride , are known. They typically consist of an adamantane core with various functional groups attached. The adamantane core is a rigid, three-dimensional structure that resembles a portion of the diamond lattice .
Synthesis Analysis
The synthesis of adamantane derivatives often involves reactions with secondary amines or the Eschweiler-Clarke reaction . The specific synthesis pathway for “N’-(1-adamantylmethyl)-N-cyclohexyl-N-ethylurea” would likely depend on the specific functional groups present.Molecular Structure Analysis
The molecular structure of adamantane derivatives can be determined using techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS, and nuclear magnetic resonance (NMR) analyses .Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions, depending on the functional groups present. For example, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA) have been identified as designer drugs in illegal products .Physical and Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor. It is the most stable isomer of C10H16. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Scientific Research Applications
Analytical Characterization Techniques
One of the primary applications of N'-(1-adamantylmethyl)-N-cyclohexyl-N-ethylurea derivatives in scientific research involves their analytical characterization. Studies have utilized advanced techniques like gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction, and various spectroscopic methods (nuclear magnetic resonance, Raman, and infrared spectroscopies) for comprehensive analysis. These methods are pivotal in determining the structural and physical properties of compounds related to this compound, aiding in forensic, toxicological, and clinical research (Dybowski et al., 2020).
Biomedical Applications
Adamantane derivatives, including those structurally related to this compound, have shown potential in biomedical applications. Research into novel adamantane-naphthyl thiourea conjugates has explored their DNA binding capabilities, urease enzyme inhibition, and anticancer activities. Such studies highlight the versatility of adamantane derivatives in developing therapeutic agents and investigating their interactions with biological molecules (Arshad et al., 2021).
Material Science and Polymer Chemistry
In material science and polymer chemistry, this compound and its derivatives serve as building blocks for creating novel materials with unique properties. For instance, studies have focused on the synthesis of high glass transition temperature polymers and the development of thermoplastic elastomers incorporating adamantane-based segments. These materials exhibit elevated thermal stability and phase separation characteristics, making them suitable for advanced applications in materials engineering (Kobayashi et al., 2008).
Catalysis Research
Research on (adamantylimido)vanadium(V) complexes, including ligands derived from adamantane, has demonstrated their efficacy in catalysis, particularly in ethylene dimerization and polymerization processes. These studies provide insight into the influence of ligand structure on catalytic activity and selectivity, offering pathways for the development of more efficient and selective catalysts in industrial applications (Igarashi et al., 2012).
Drug Delivery Systems
Adamantane and its derivatives have also been investigated for their potential in drug delivery systems. The modification of nanodiamond surfaces with adamantane-containing polymers to improve water dispersibility and drug loading capacity showcases the application of these compounds in creating more efficient drug delivery platforms. Such modifications aim to enhance the biomedical applicability of nanomaterials, including targeted therapy and controlled release mechanisms (Huang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1-adamantylmethyl)-1-cyclohexyl-1-ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-2-22(18-6-4-3-5-7-18)19(23)21-14-20-11-15-8-16(12-20)10-17(9-15)13-20/h15-18H,2-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVLRCHGJRYEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


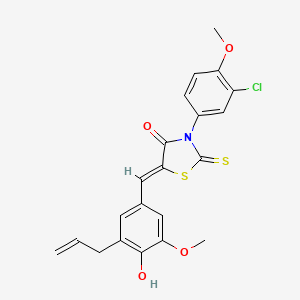
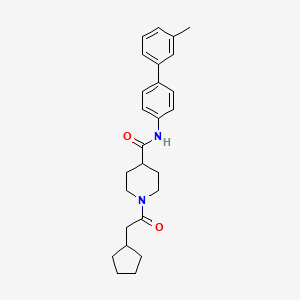
![5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4059483.png)
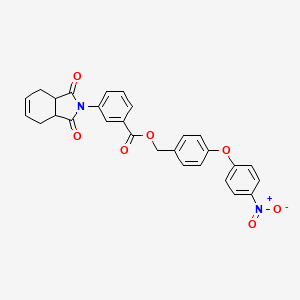
![N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide](/img/structure/B4059494.png)
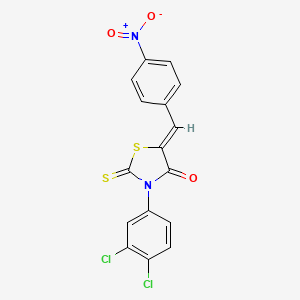
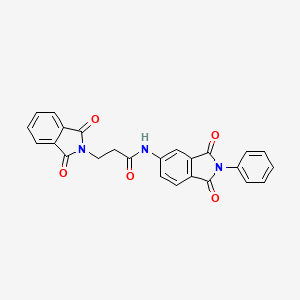
![2-[(4-chlorobenzyl)thio]-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4059519.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4059520.png)
![2-(benzylthio)-4-[3-(2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059526.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4059552.png)
![2-(2,4-dimethoxyphenyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4059559.png)
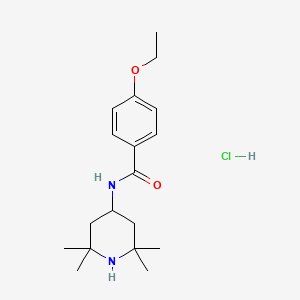
![2-[(4-chlorophenyl)imino]-5-(4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4059576.png)
